molecular formula C12H9F3N2O3 B12214899 6-Oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

6-Oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B12214899
M. Wt: 286.21 g/mol
InChI Key: IKQXEWZEWGBYAT-UHFFFAOYSA-N
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Description

6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its trifluoromethyl-phenyl group, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and dicarbonyl compounds.

    Introduction of the Trifluoromethyl-phenyl Group: This step often involves the use of trifluoromethylation reagents and phenylation reactions.

    Oxidation and Carboxylation: The final steps may include oxidation to introduce the oxo group and carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group or other parts of the molecule.

    Substitution: The trifluoromethyl-phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while substitution could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridazine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-1-phenyl-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid: Lacks the trifluoromethyl group, which can significantly alter its chemical properties.

    6-Oxo-1-(2-chlorophenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid: Contains a chlorine atom instead of a trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

The presence of the trifluoromethyl-phenyl group in 6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics can make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

6-oxo-1-[2-(trifluoromethyl)phenyl]-4,5-dihydropyridazine-3-carboxylic acid

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-3-1-2-4-9(7)17-10(18)6-5-8(16-17)11(19)20/h1-4H,5-6H2,(H,19,20)

InChI Key

IKQXEWZEWGBYAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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